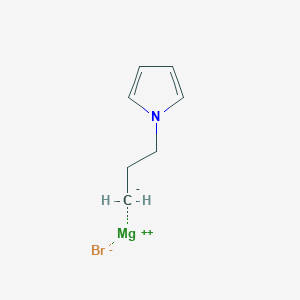
(3-(1H-Pyrrol-1-yl)propyl)magnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1H-pyrrol-1-yl)propyl)magnesium bromide, 0.25 M in tetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. This compound is a Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the construction of complex organic molecules. The presence of the pyrrole ring in its structure adds to its versatility and reactivity in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (3-(1H-pyrrol-1-yl)propyl)magnesium bromide typically involves the reaction of 3-(1H-pyrrol-1-yl)propyl bromide with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: The reaction is often conducted at room temperature or slightly elevated temperatures.
Time: The reaction time can vary but generally ranges from a few hours to overnight.
Catalysts: No additional catalysts are typically required for this reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control systems.
Continuous monitoring: To ensure the reaction proceeds smoothly and to detect any impurities.
Purification: The final product is often purified by distillation or crystallization to achieve the desired concentration and purity.
化学反応の分析
Types of Reactions
(3-(1H-pyrrol-1-yl)propyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution reactions: Can replace halides in organic molecules to form new carbon-carbon bonds.
Coupling reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters.
Solvents: Tetrahydrofuran, diethyl ether.
Conditions: Reactions are typically carried out under an inert atmosphere to prevent side reactions with moisture or oxygen.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
New carbon-carbon bonds: From substitution and coupling reactions.
科学的研究の応用
(3-(1H-pyrrol-1-yl)propyl)magnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Synthesis of pharmaceuticals: Used in the construction of complex drug molecules.
Material science: Involved in the synthesis of polymers and advanced materials.
Biological research: Utilized in the modification of biomolecules for studying biological processes.
Industrial chemistry: Employed in the production of fine chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of (3-(1H-pyrrol-1-yl)propyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The pyrrole ring can also participate in π-π interactions and hydrogen bonding, influencing the reactivity and selectivity of the compound in various reactions.
類似化合物との比較
Similar Compounds
Phenylmagnesium bromide: Another Grignard reagent with a phenyl group instead of a pyrrole ring.
Ethylmagnesium bromide: A simpler Grignard reagent with an ethyl group.
(3-(1H-pyrrol-1-yl)propyl)magnesium chloride: Similar structure but with a chloride instead of a bromide.
Uniqueness
(3-(1H-pyrrol-1-yl)propyl)magnesium bromide is unique due to the presence of the pyrrole ring, which imparts additional reactivity and selectivity in chemical reactions. The pyrrole ring can engage in various interactions, making this compound particularly useful in the synthesis of heterocyclic compounds and complex organic molecules.
特性
分子式 |
C7H10BrMgN |
|---|---|
分子量 |
212.37 g/mol |
IUPAC名 |
magnesium;1-propylpyrrole;bromide |
InChI |
InChI=1S/C7H10N.BrH.Mg/c1-2-5-8-6-3-4-7-8;;/h3-4,6-7H,1-2,5H2;1H;/q-1;;+2/p-1 |
InChIキー |
NOAZRNGYTQMOHO-UHFFFAOYSA-M |
正規SMILES |
[CH2-]CCN1C=CC=C1.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


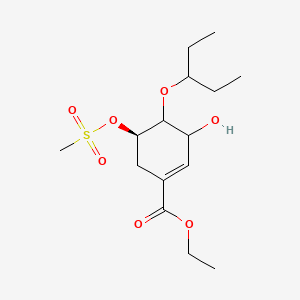
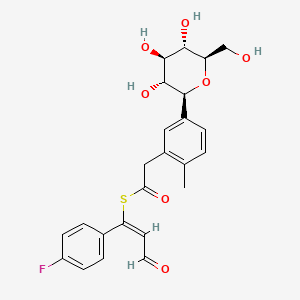
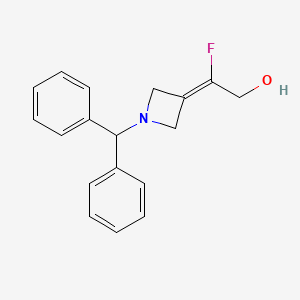
![6-{[2-(Phenylcarbonyl)hydrazinyl]carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14890801.png)
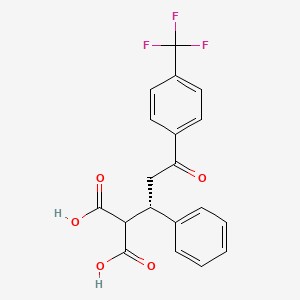
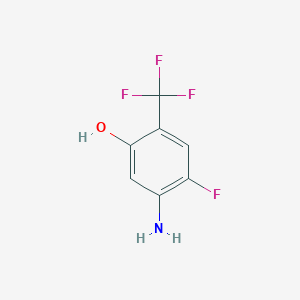
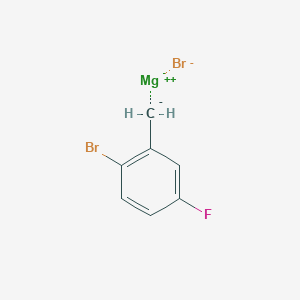
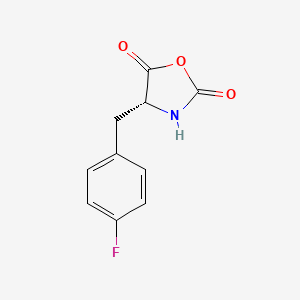
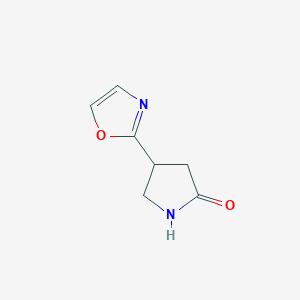
![2-(5,6-Difluoro-1H-benzo[d][1,2,3]triazol-1-yl)acetonitrile](/img/structure/B14890825.png)

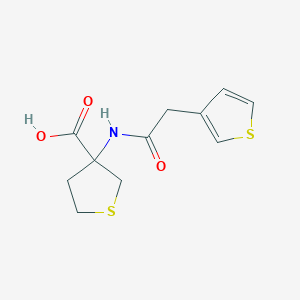
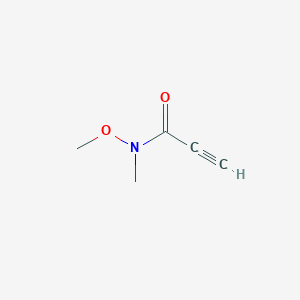
![3-Fluoro-4-[(i-propyloxy)methyl]phenylZinc bromide](/img/structure/B14890859.png)
